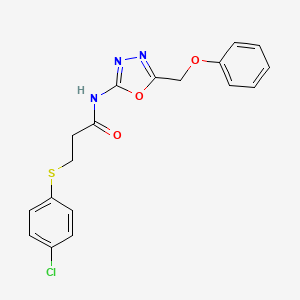
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family and is known for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
Novel Indole-Based Hybrid Oxadiazole Scaffolds : Research has shown the synthesis of novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides, demonstrating potent inhibitory potential against the urease enzyme. These compounds were suggested as valuable in therapeutic agent design due to their competitive inhibition kinetics and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Molecular Docking and Quantum Chemical Calculations : Another study focused on the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions of a compound with a similar structure, indicating its potential for biological applications (Viji et al., 2020).
Antimicrobial Properties
Arylsubstituted Halogen(thiocyanato)amides : The synthesis and testing of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments for antimicrobial properties were explored. Compounds synthesized through this route showed antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Potential Drug Candidate for Alzheimer’s Disease : A study synthesized N-substituted derivatives of a related compound to evaluate as new drug candidates for Alzheimer’s disease, highlighting the potential of these compounds in therapeutic applications due to their enzyme inhibition activity and low hemolytic activity (Rehman et al., 2018).
Anticancer and Antimicrobial Agents
Synthesis of Formazans from Mannich Base : The formation of formazans from a Mannich base related to 1,3,4-thiadiazole as antimicrobial agents was investigated, with the compounds showing moderate antimicrobial activity, suggesting their utility in this domain (Sah et al., 2014).
Synthesis and Antimicrobial Evaluation : Another study synthesized 1,3,4-oxadiazole bearing Schiff base moiety and evaluated these compounds for antibacterial and antifungal activities. The results indicated that these compounds possess antimicrobial potency, underscoring the potential of oxadiazole derivatives in developing new antimicrobial agents (Kapadiya et al., 2020).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-6-8-15(9-7-13)26-11-10-16(23)20-18-22-21-17(25-18)12-24-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFHASBOUYAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
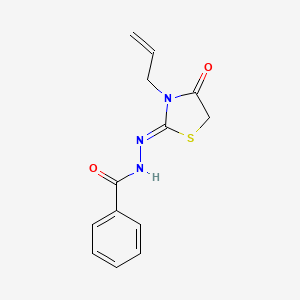
![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

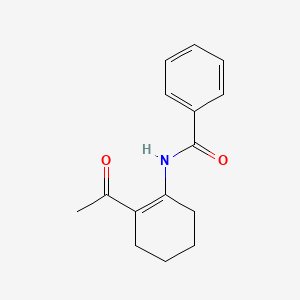
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)

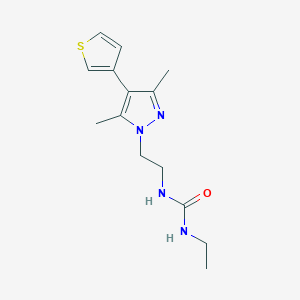
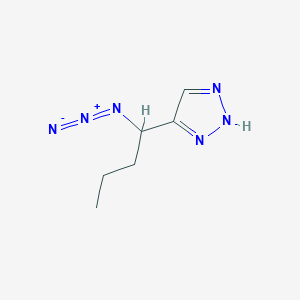
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)